molecular formula C10H7F2NO4 B14558117 Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate CAS No. 61855-59-2

Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14558117
CAS No.: 61855-59-2
M. Wt: 243.16 g/mol
InChI Key: VCEGFTJJTBIWJE-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate is an organic compound characterized by the presence of a difluoro-substituted propenoate group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of 4-nitrobenzaldehyde with difluoroacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The difluoro groups and nitrophenyl ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison: Methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of both difluoro and nitro groups, which confer distinct reactivity and chemical properties.

Properties

CAS No.

61855-59-2

Molecular Formula

C10H7F2NO4

Molecular Weight

243.16 g/mol

IUPAC Name

methyl 2,3-difluoro-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H7F2NO4/c1-17-10(14)9(12)8(11)6-2-4-7(5-3-6)13(15)16/h2-5H,1H3

InChI Key

VCEGFTJJTBIWJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])F)F

Origin of Product

United States

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